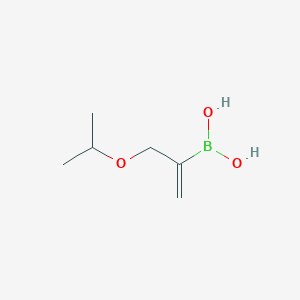
(3-Isopropoxyprop-1-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropoxyprop-1-en-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its isopropoxy group attached to the prop-1-en-2-yl chain, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxyprop-1-en-2-yl)boronic acid typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of boronic acids often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of Grignard reagents or organolithium compounds to introduce the boron moiety, followed by purification steps to isolate the desired boronic acid.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropoxyprop-1-en-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium periodate (NaIO4) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted alkenes and alkanes.
Scientific Research Applications
(3-Isopropoxyprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Isopropoxyprop-1-en-2-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles is key to its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(3-Isopropoxyprop-1-en-2-yl)boronic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are influenced by the substituents on the boronic acid.
Properties
Molecular Formula |
C6H13BO3 |
|---|---|
Molecular Weight |
143.98 g/mol |
IUPAC Name |
3-propan-2-yloxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C6H13BO3/c1-5(2)10-4-6(3)7(8)9/h5,8-9H,3-4H2,1-2H3 |
InChI Key |
AJPMSEHSFCZOPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)COC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


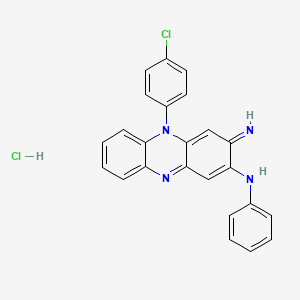
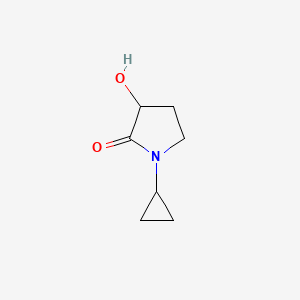
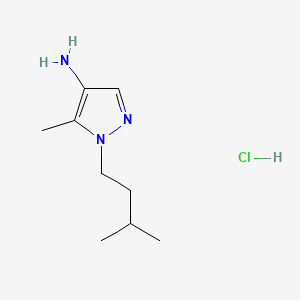
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
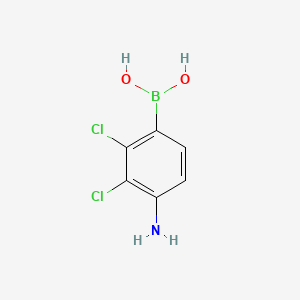
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

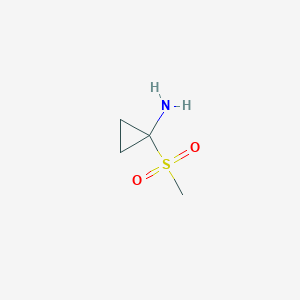

![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
